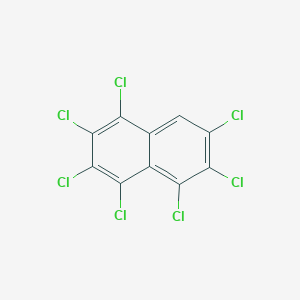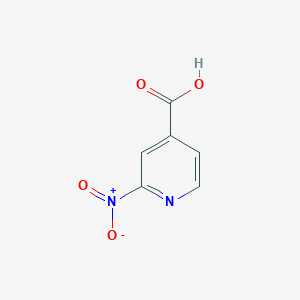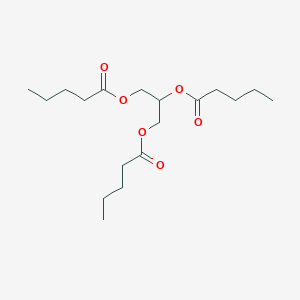
4-Pyrimidin-2-yl-but-3-yn-1-ol
Overview
Description
4-(2-Pyrimidinyl)-3-butynol is an organic compound that features a pyrimidine ring attached to a butynol group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the butynol group introduces an alkyne functionality, making this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrimidinyl)-3-butynol typically involves the coupling of a pyrimidine derivative with a butynol precursor. One common method includes the reaction of 2-chloropyrimidine with propargyl alcohol under basic conditions. The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(2-Pyrimidinyl)-3-butynol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyrimidinyl)-3-butynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(2-pyrimidinyl)-3-butynone.
Reduction: Formation of 4-(2-pyrimidinyl)-3-butene or 4-(2-pyrimidinyl)-3-butane.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-Pyrimidinyl)-3-butynol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Pyrimidinyl)-3-butynol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine core but lacks the butynol group.
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Contains a substituted pyrimidine ring with different functional groups.
Uniqueness: 4-(2-Pyrimidinyl)-3-butynol is unique due to the presence of both the pyrimidine ring and the butynol group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
121356-77-2 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-pyrimidin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,2,7H2 |
InChI Key |
AKGAWLVXZNQNHO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C#CCCO |
Canonical SMILES |
C1=CN=C(N=C1)C#CCCO |
Synonyms |
3-Butyn-1-ol, 4-(2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














